钙选择肽

描述

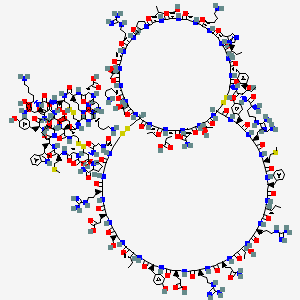

Calciseptine (CaS) is a natural neurotoxin isolated from the black mamba Dendroaspis p. polylepis venom . This toxin consists of 60 amino acids with four disulfide bonds . It specifically blocks L-type calcium channels, but not other voltage-dependent Ca2+ channels such as N-type and T-type channels .

Synthesis Analysis

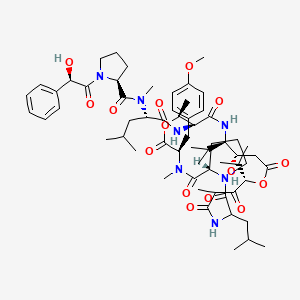

Calciseptine was synthesized by the solution procedure applying a maximum protection strategy . The solvent systems used were a mixture of chloroform or dichloromethane and trifluoroethanol . After removal of all the protecting groups by a two-step HF procedure followed by treatment with mercuric acetate, the peptide was folded into its native form by air oxidation . Redox reagents were necessary to accelerate the correct disulfide bond formation .Molecular Structure Analysis

Calciseptine is a member of a family of toxic peptides found in snake venoms . Proteins from this family are small and consist of 58 to 74 amino acids . A model of the 3D structure of calciseptine, based on an NMR structure of its homologue FS2, shows disulfide bridges in yellow .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Calciseptine include the removal of all the protecting groups by a two-step HF procedure followed by treatment with mercuric acetate . The peptide was then folded into its native form by air oxidation .Physical And Chemical Properties Analysis

Calciseptine is a 60-amino acid peptide with four intramolecular disulfide bridges . It is soluble in water and saline . The molecular weight of Calciseptine is 7,044 Da .科学研究应用

L 型钙通道阻滞剂

钙选择肽作为 L 型钙通道的特异性阻滞剂,类似于心血管疾病治疗中使用的 1,4-二氢吡啶类药物。它抑制平滑肌松弛和心脏收缩(de Weille 等,1991)。

骨骼肌激动剂作用

在骨骼肌中,钙选择肽作为通道激动剂,增加峰值 L 型 Ca2+ 电流,表明它根据组织类型既是阻滞剂又是激动剂(García 等,2001)。

与 L 型钙通道位点结合

钙选择肽结合到 L 型钙通道的 1,4-二氢吡啶识别位点,调节其他 L 型通道配体的结合(Yasuda 等,1993)。

合成肽研究

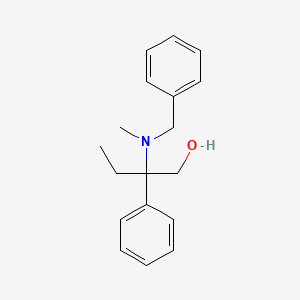

已经探索了钙选择肽和相关肽(如 L-钙蛋白)的合成,揭示了它们作为生物医学研究中研究 L 型 Ca2+ 通道的工具的潜力(Kini 等,1998)。

结构和合成

钙选择肽的总化学合成和结构分析已经实现,有助于理解它与钙通道的相互作用(Chen 等,2018)。

平滑肌松弛和降压活性

钙选择肽表现出平滑肌松弛和降压活性,类似于另一种 L 型 Ca2+ 通道阻滞剂硝苯地平(Watanabe 等,1995)。

选择性阻断 Cav1.2 与 Cav1.3

钙选择肽可能作为小鼠心脏中 Cav1.2 的特异性阻滞剂,这对于理解不同离子通道亚型的生理作用非常重要(Barrère 等,2020)。

作用机制

安全和危害

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(4R,7S,10S,16S,19R)-19-[[(3S,6S,9S,12S,15S,21R,26R,29S,32S,35S,38S,41S)-21-[[2-[[(1R,2aR,4S,7S,9aS,10S,12aS,13S,15aS,16S,18aS,19S,22S,25S,28S,31S,34S,37S,40S,43S,46S,52R,57R,60S,63S,66S,69S,72S,75S,81S,84S,87S,90S,93S,96S,99S)-7,63,90-tris(4-aminobutyl)-2a-[[(2S,3S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-12a-(2-amino-2-oxoethyl)-25-(3-amino-3-oxopropyl)-13-benzyl-16,37,96-tris[(2S)-butan-2-yl]-19,28,46,72-tetrakis(3-carbamimidamidopropyl)-15a,31,43-tris(2-carboxyethyl)-9a,22,60,66-tetrakis[(1R)-1-hydroxyethyl]-40,84-bis(hydroxymethyl)-4,34,99-tris[(4-hydroxyphenyl)methyl]-93-(1H-imidazol-5-ylmethyl)-69,87-dimethyl-81-(2-methylpropyl)-10-(2-methylsulfanylethyl)-1a,2,5,8,8a,11,11a,14,14a,17,17a,20,20a,23,26,29,32,35,38,41,44,47,50,59,62,65,68,71,74,80,83,86,89,92,95,98-hexatriacontaoxo-18a-propan-2-yl-4a,5a,54,55-tetrathia-a,3,6,7a,9,10a,12,13a,15,16a,18,19a,21,24,27,30,33,36,39,42,45,48,51,58,61,64,67,70,73,79,82,85,88,91,94,97-hexatriacontazatricyclo[55.49.14.075,79]icosahectane-52-carbonyl]amino]acetyl]amino]-35-(3-amino-3-oxopropyl)-29-(2-carboxyethyl)-12,32-bis[(1R)-1-hydroxyethyl]-38-[(4-hydroxyphenyl)methyl]-3-(1H-indol-3-ylmethyl)-9-methyl-6-(2-methylsulfanylethyl)-2,5,8,11,14,20,28,31,34,37,40-undecaoxo-23,24-dithia-1,4,7,10,13,19,27,30,33,36,39-undecazatricyclo[39.3.0.015,19]tetratetracontane-26-carbonyl]amino]-16-(4-aminobutyl)-7-(3-carbamimidamidopropyl)-10-(carboxymethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-4-amino-4-oxobutanoyl]amino]-6-aminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C299H468N90O87S10/c1-24-145(9)227(377-240(422)170(305)55-43-105-323-294(310)311)283(465)373-207-138-482-483-139-208-273(455)360-190(118-159-70-78-165(398)79-71-159)259(441)345-175(59-35-40-102-302)246(428)350-188(99-115-478-23)254(436)359-192(117-158-52-29-28-30-53-158)264(446)378-228(146(10)25-2)280(462)352-180(66-48-110-328-299(320)321)257(439)382-233(154(18)394)286(468)355-181(86-92-214(306)402)249(431)343-178(64-46-108-326-297(316)317)247(429)347-184(89-95-222(411)412)251(433)358-193(120-161-74-82-167(400)83-75-161)265(447)380-230(148(12)27-4)282(464)369-202(133-391)268(450)349-183(88-94-221(409)410)250(432)341-173(62-44-106-324-295(312)313)242(424)331-130-219(407)338-203(134-479-484-140-209(275(457)376-226(144(7)8)279(461)354-185(90-96-223(413)414)252(434)362-197(125-217(309)405)267(449)385-236(157(21)397)289(471)374-208)375-288(470)235(156(20)396)383-256(438)176(60-36-41-103-303)353-285(467)232(153(17)393)381-239(421)151(15)335-245(427)177(63-45-107-325-296(314)315)351-276(458)211-67-49-111-387(211)290(472)199(116-143(5)6)366-269(451)201(132-390)368-238(420)149(13)334-244(426)174(58-34-39-101-301)344-261(443)195(123-164-128-322-142-333-164)365-281(463)229(147(11)26-3)379-266(448)194(361-272(207)454)121-162-76-84-168(401)85-77-162)243(425)332-131-220(408)339-210-141-486-485-137-206(274(456)372-204-135-480-481-136-205(271(453)363-196(124-216(308)404)262(444)357-189(293(475)476)61-37-42-104-304)370-248(430)179(65-47-109-327-298(318)319)346-263(445)198(126-225(417)418)337-218(406)129-330-241(423)172(342-270(204)452)57-33-38-100-300)371-253(435)186(91-97-224(415)416)356-287(469)234(155(19)395)384-258(440)182(87-93-215(307)403)348-260(442)191(119-160-72-80-166(399)81-73-160)364-277(459)212-68-50-112-388(212)291(473)200(122-163-127-329-171-56-32-31-54-169(163)171)367-255(437)187(98-114-477-22)340-237(419)150(14)336-284(466)231(152(16)392)386-278(460)213-69-51-113-389(213)292(210)474/h28-32,52-54,56,70-85,127-128,142-157,170,172-213,226-236,329,390-401H,24-27,33-51,55,57-69,86-126,129-141,300-305H2,1-23H3,(H2,306,402)(H2,307,403)(H2,308,404)(H2,309,405)(H,322,333)(H,330,423)(H,331,424)(H,332,425)(H,334,426)(H,335,427)(H,336,466)(H,337,406)(H,338,407)(H,339,408)(H,340,419)(H,341,432)(H,342,452)(H,343,431)(H,344,443)(H,345,441)(H,346,445)(H,347,429)(H,348,442)(H,349,450)(H,350,428)(H,351,458)(H,352,462)(H,353,467)(H,354,461)(H,355,468)(H,356,469)(H,357,444)(H,358,433)(H,359,436)(H,360,455)(H,361,454)(H,362,434)(H,363,453)(H,364,459)(H,365,463)(H,366,451)(H,367,437)(H,368,420)(H,369,464)(H,370,430)(H,371,435)(H,372,456)(H,373,465)(H,374,471)(H,375,470)(H,376,457)(H,377,422)(H,378,446)(H,379,448)(H,380,447)(H,381,421)(H,382,439)(H,383,438)(H,384,440)(H,385,449)(H,386,460)(H,409,410)(H,411,412)(H,413,414)(H,415,416)(H,417,418)(H,475,476)(H4,310,311,323)(H4,312,313,324)(H4,314,315,325)(H4,316,317,326)(H4,318,319,327)(H4,320,321,328)/t145-,146-,147-,148-,149-,150-,151-,152+,153+,154+,155+,156+,157+,170-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,202-,203-,204-,205-,206-,207-,208-,209-,210-,211-,212-,213-,226-,227-,228-,229-,230-,231-,232-,233-,234-,235-,236-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSCNQPMGNAJSH-YHFCJVPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)C(C)O)CCCCN)C(C)O)C)CCCNC(=N)N)CC(C)C)CO)C)CCCCN)CC4=CN=CN4)C(C)CC)CC5=CC=C(C=C5)O)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC6=CC=CC=C6)CCSC)CCCCN)CC7=CC=C(C=C7)O)C(C)O)CC(=O)N)CCC(=O)O)C(C)C)C(=O)NCC(=O)NC8CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C9CCCN9C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C1CCCN1C8=O)C(C)O)C)CCSC)CC1=CNC2=CC=CC=C21)CC1=CC=C(C=C1)O)CCC(=O)N)C(C)O)CCC(=O)O)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC1=O)CCCCN)CC(=O)O)CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)CCCNC(=N)N)CCC(=O)O)CO)C(C)CC)CC1=CC=C(C=C1)O)CCC(=O)O)CCCNC(=N)N)CCC(=O)N)C(C)O)CCCNC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)[C@@H](C)O)CCCCN)[C@@H](C)O)C)CCCNC(=N)N)CC(C)C)CO)C)CCCCN)CC4=CN=CN4)[C@@H](C)CC)CC5=CC=C(C=C5)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC6=CC=CC=C6)CCSC)CCCCN)CC7=CC=C(C=C7)O)[C@@H](C)O)CC(=O)N)CCC(=O)O)C(C)C)C(=O)NCC(=O)N[C@H]8CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]9CCCN9C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]1CCCN1C8=O)[C@@H](C)O)C)CCSC)CC1=CNC2=CC=CC=C21)CC1=CC=C(C=C1)O)CCC(=O)N)[C@@H](C)O)CCC(=O)O)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC1=O)CCCCN)CC(=O)O)CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)CCCNC(=N)N)CCC(=O)O)CO)[C@@H](C)CC)CC1=CC=C(C=C1)O)CCC(=O)O)CCCNC(=N)N)CCC(=O)N)[C@@H](C)O)CCCNC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C299H468N90O87S10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

7036 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calciseptine | |

CAS RN |

134710-25-1 | |

| Record name | Calciseptine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134710251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: What is the primary target of calciseptine?

A1: Calciseptine specifically targets L-type calcium channels, a class of voltage-gated ion channels found in various cell types, including smooth muscle cells, cardiac muscle cells, and neurons. [, , , ]

Q2: How does calciseptine interact with L-type calcium channels?

A2: Calciseptine binds to a specific site on the L-type calcium channel, similar to the binding site of 1,4-dihydropyridine derivatives, a class of synthetic calcium channel blockers. This binding interaction inhibits the flow of calcium ions through the channel. [, , ]

Q3: Does calciseptine interact with other types of calcium channels?

A3: Research has shown that calciseptine exhibits high selectivity for L-type calcium channels and does not affect the binding or function of other calcium channel subtypes, such as N-type, P/Q-type, or T-type channels. [, , , , ]

Q4: What are the downstream effects of calciseptine's interaction with L-type calcium channels?

A4: By blocking L-type calcium channels, calciseptine inhibits calcium influx into cells. This inhibition leads to various physiological effects, including:

- Smooth muscle relaxation: Reduced intracellular calcium levels decrease smooth muscle contractility, resulting in relaxation of blood vessels and other smooth muscle-containing tissues. [, , ]

- Hypotensive effects: Relaxation of vascular smooth muscle leads to a decrease in blood pressure. [, ]

- Modulation of neurotransmitter release: In neurons, calcium influx through L-type channels contributes to neurotransmitter release. Calciseptine can inhibit neurotransmitter release by blocking these channels. [, , ]

Q5: What is the molecular formula and weight of calciseptine?

A5: Calciseptine is a 60-amino acid peptide with a molecular weight of approximately 7 kDa. [, ]

Q6: Does the structure of calciseptine resemble any other known toxins?

A6: Calciseptine shares structural similarities with FS2, another peptide toxin found in black mamba venom, with only three amino acid differences between the two peptides. Both toxins exhibit similar L-type calcium channel blocking activity. [, , , ]

Q7: What is the role of proline residues in calciseptine's structure and function?

A7: Flanking proline residues in calciseptine are crucial for its binding to L-type calcium channels. These proline residues create a structural motif that facilitates interaction with the channel. [, ]

Q8: How do structural modifications of calciseptine affect its activity?

A8: Modifications to the proline residues flanking the binding site significantly impact calciseptine's ability to inhibit L-type calcium channels. Even minor alterations can reduce its potency or abolish its activity entirely. [, ]

Q9: Are there any synthetic peptides derived from calciseptine that retain its biological activity?

A9: Researchers have synthesized an eight-residue peptide, L-calchin, based on the predicted binding site of calciseptine. L-calchin exhibits L-type calcium channel blocking properties, albeit with lower potency compared to the parent peptide. [, ]

Q10: What experimental models have been used to study the effects of calciseptine?

A10: A variety of in vitro and in vivo models have been employed to investigate calciseptine's effects, including:

- Isolated tissue preparations: Rat aorta, pulmonary artery, trachea, and guinea pig ileum have been used to study the relaxant effects of calciseptine on smooth muscle. [, ]

- Cell culture: Cell lines such as A7r5 (rat aortic smooth muscle cells) and GH4 (rat pituitary tumor cells) have been used to investigate calciseptine's effects on calcium signaling and other cellular processes. [, ]

- Whole-cell patch clamp: This electrophysiological technique has been used to directly measure the effects of calciseptine on L-type calcium currents in various cell types, including neurons and muscle cells. [, , , , , , , ]

- Animal models: In vivo studies in rodents have demonstrated the hypotensive effects of calciseptine. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-Amino-2-[benzyl(carboxy)amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B588906.png)

![(E)-but-2-enedioic acid;[3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-4-yl] acetate](/img/structure/B588919.png)

![(1S)-N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-1,2,3,4-tetrahydro-1-naphthalenecarboxamide-d1](/img/structure/B588922.png)